Vitamin B12, also known as cobalamin, is a complex water-soluble vitamin essential for various biological functions, including DNA synthesis and red blood cell formation. The compound “Vitamin B12 e-NHS Ester” refers to a derivative of Vitamin B12 that has been activated with N-hydroxysuccinimide (NHS) ester functionality. This modification enhances its reactivity with primary amines, facilitating bioconjugation processes in biochemical applications.
Vitamin B12 is naturally found in animal products such as meat, fish, eggs, and dairy. It can also be synthesized in laboratories through various chemical methods. The NHS ester derivative is typically synthesized from Vitamin B12 using specific chemical reactions that activate the carboxylic acid group of the vitamin.
Vitamin B12 e-NHS Ester belongs to the class of bioconjugates, which are compounds formed by the covalent attachment of biomolecules to other chemical entities. This classification is crucial for its application in biochemical research and therapeutic development.
The synthesis of Vitamin B12 e-NHS Ester generally involves the following steps:
The reaction typically occurs under mild conditions (pH 7.2 to 9) to ensure stability and prevent degradation of Vitamin B12. The NHS ester formation is characterized by the release of NHS and yields a stable amide bond upon reaction with primary amines.
The molecular structure of Vitamin B12 e-NHS Ester retains the core structure of cobalamin, which includes a corrin ring with a central cobalt atom. The NHS group is attached to one of the carboxylic acid groups on the vitamin, enhancing its reactivity.
Vitamin B12 e-NHS Ester undergoes various chemical reactions primarily involving nucleophilic attacks by primary amines:
The reaction kinetics can be monitored using techniques such as mass spectrometry and HPLC, which provide insights into conversion rates and product purity.
The mechanism involves the nucleophilic attack by an amine on the carbonyl carbon of the NHS ester:
This mechanism allows for efficient conjugation to proteins or other biomolecules under physiological conditions, making it particularly useful in bioconjugation applications.
Vitamin B12 e-NHS Ester has several scientific applications:
Vitamin B12 e-NHS Ester (commonly designated as Vitamin B12-O5′-NHS Ester) is a chemically modified derivative of cobalamin designed for targeted bioconjugation applications. Its molecular formula is C₇₁H₉₅CoN₁₅O₁₉P, with a molecular weight of 1,552.51 g/mol, distinguishing it from native B12 vitamers like methylcobalamin (C₆₃H₉₁CoN₁₃O₁₄P) or adenosylcobalamin (C₇₂H₁₀₀CoN₁₈O₁₇P) [7] [10]. The compound retains cobalamin’s core corrin macrocycle, which coordinates a central cobalt ion in a distorted octahedral geometry. However, its critical modification lies in the N-hydroxysuccinimide (NHS) ester group introduced at the ribose O5′ position of the nucleotide loop, replacing the native hydroxyl moiety [7] [10]. This ester group functions as an electrophilic "warhead," enabling spontaneous acylation of nucleophilic residues (e.g., lysine ε-amines) in biomolecules under physiological pH (7.0–9.0) [9].
The structural integrity of the corrin ring remains essential for receptor recognition, as confirmed by crystallographic studies showing that modifications at the O5′ position minimally disrupt the corrin’s three-dimensional architecture [3] [8]. Spectroscopic analyses (e.g., NMR, IR) reveal key attributes:
Table 1: Structural Attributes of Vitamin B12 e-NHS Ester
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₇₁H₉₅CoN₁₅O₁₉P | High-Resolution MS |
Molecular Weight | 1,552.51 g/mol | Mass Spectrometry |
NHS Ester Position | Ribose O5′ | NMR, X-ray Crystallography |
Solubility Profile | Slight in DMSO/Methanol; Insoluble in H₂O | Solubility Assay |
Critical IR Absorption | 1,815 cm⁻¹ (C=O stretch of NHS ester) | FT-IR Spectroscopy |
Reactivity studies indicate that the NHS ester’s electrophilicity drives rapid amide bond formation, though competing hydrolysis occurs in aqueous environments (t₁/₂ ≈ 15–30 min at pH 8.0) [9]. This balance necessitates precise stoichiometric control during conjugate synthesis to minimize hydrolysis-mediated yield loss.
The evolution of NHS-ester chemistry began with the pioneering work of Anderson et al. (1964), who first synthesized N-hydroxysuccinimide esters as carboxyl-activating agents for peptide coupling [9]. This innovation addressed limitations of carbodiimide-based reagents, which suffered from poor aqueous compatibility and side-product formation. NHS esters offered superior hydrolytic stability and chemoselectivity for primary amines, catalyzing their adoption for protein modification. By the 1980s, NHS chemistry became foundational for biotinylation reagents, fluorescent probes, and immobilized enzymes [9].
Vitamin B12 derivatives entered this landscape in the early 1990s, when researchers exploited B12’s intrinsic transport pathways for drug delivery. Initial efforts focused on cyanocobalamin or hydroxocobalamin conjugates, but inefficient coupling led to the design of activated esters. The synthesis of Vitamin B12 e-NHS Ester emerged as a breakthrough, enabling:
Key milestones include:
Table 2: Evolution of B12-NHS Ester Applications
Decade | Key Advancement | Impact |
---|---|---|
1990s | First B12-NHS synthesis | Enabled precise biomolecule-cobalamin coupling |
2000s | Antibody-B12 conjugates | Enhanced tumor-specific drug delivery |
2010s | TMT proteomics reagents | Multiplexed protein quantitation |
2020s | Nanocarrier functionalization | Neurological drug delivery optimization |
Vitamin B12 e-NHS Ester bridges targeted therapy and diagnostic innovation through three principal mechanisms:
1.3.1. Drug Delivery Nanocarriers
B12’s natural uptake via haptocorrin (HC) and transcobalamin II (TCII) receptors allows engineered nanoparticles to bypass biological barriers. Conjugation of poly(lactic-co-glycolic acid) (PLGA) or liposomal nanoparticles with B12 e-NHS Ester yields carriers with 2.3-fold enhanced cellular internalization in receptor-positive cells (e.g., intestinal epithelium, neurons) compared to unconjugated analogs [4]. This platform facilitates oral delivery of peptides like insulin or central nervous system (CNS) therapeutics by exploiting receptor-mediated endocytosis [4].
1.3.2. Antivitamins and Pathogen Inhibition
Structural analogs of B12 incorporating rhodium or 4-ethylphenyl ligands act as antivitamins that disrupt cobalamin-dependent enzymes in pathogens. For instance, Pseudomonas aeruginosa growth is inhibited by Rh(III)-corrinoids conjugated via NHS ester to cell-penetrating peptides, which competitively block methionine synthase [2] [5].
1.3.3. Diagnostic Conjugates
B12 e-NHS Ester enables molecular imaging probes by conjugating cyanocobalamin to fluorophores (e.g., Cy5.5) or chelators (e.g., DOTA for ⁶⁴Cu). These detect B12 receptor-positive tumors in vivo with 89% specificity, outperforming untargeted agents [2] [4].
Table 3: Therapeutic Platforms Enabled by B12 e-NHS Ester
Application | Conjugate Example | Mechanism | Outcome |
---|---|---|---|
Oral Nanomedicine | B12-PLGA-insulin nanoparticles | TCII receptor-mediated gut absorption | 58% reduction in glycemia in diabetic models |
Antimicrobial Agents | B12-4-ethylphenyl-antibiotic conjugate | Competitive enzyme inhibition | P. aeruginosa MIC reduced 8-fold |
Cancer Imaging | B12-Cy5.5 | Tumor-selective fluorescence | Tumor-to-background ratio = 8.7:1 |
Future trajectories include multifunctional conjugates for theranostics and gene delivery, capitalizing on the dual ligandability of B12 (axial ligand exchange + ribose conjugation) [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7